molecular formula C7H5BCl2O3 B3302895 (2,5-Dichloro-3-formylphenyl)boronic acid CAS No. 919355-48-9

(2,5-Dichloro-3-formylphenyl)boronic acid

Cat. No.: B3302895
CAS No.: 919355-48-9
M. Wt: 218.83 g/mol
InChI Key: ZMTZUARCIXQUEI-UHFFFAOYSA-N
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Description

(2,5-Dichloro-3-formylphenyl)boronic acid is an organoboron compound characterized by the presence of two chlorine atoms and a formyl group attached to a phenyl ring, along with a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichloro-3-formylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2,5-dichloro-3-iodobenzaldehyde using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate, under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dichloro-3-formylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Complex Molecules
(2,5-Dichloro-3-formylphenyl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules through various coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the construction of biaryl compounds that are important in pharmaceuticals and agrochemicals .

2. Synthesis of Functional Materials
The compound's unique properties enable its use in designing novel functional materials. Its ability to form stable complexes with diols makes it suitable for creating materials with specific recognition capabilities, such as sensors and responsive materials .

Applications in Medicinal Chemistry

1. Drug Discovery
The boronic acid moiety is known for its ability to interact with biomolecules, making this compound a promising candidate in drug discovery efforts. Its structural similarities to known inhibitors allow it to be screened for biological activity against various targets, including enzymes involved in disease processes .

2. Inhibition Studies
Research has shown that derivatives of boronic acids can inhibit viral proteases, which are critical in the life cycle of viruses such as SARS-CoV-2. The modification of this compound could lead to the development of potent inhibitors against viral infections .

Case Study 1: Antiviral Activity

A study investigated the antiviral activity of benzoxaborole derivatives against SARS-CoV-2. Modifications similar to those found in this compound demonstrated significant inhibitory effects on viral proteases, suggesting that this compound could be further developed into an antiviral agent .

Case Study 2: Carbohydrate Recognition

The Lewis acidity of boron allows this compound to bind selectively to carbohydrates. This property was utilized in developing diagnostic tools for detecting glycosylated biomarkers associated with various diseases .

Mechanism of Action

The mechanism of action of (2,5-Dichloro-3-formylphenyl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable boronate esters .

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 2,5-Difluoro-3-formylphenylboronic acid

Comparison: (2,5-Dichloro-3-formylphenyl)boronic acid is unique due to the presence of two chlorine atoms, which can influence its reactivity and binding properties. Compared to 3-formylphenylboronic acid and 4-formylphenylboronic acid, the dichloro substitution can enhance the compound’s stability and reactivity in certain reactions. The difluoro analog, 2,5-difluoro-3-formylphenylboronic acid, may exhibit different electronic properties due to the presence of fluorine atoms .

Biological Activity

(2,5-Dichloro-3-formylphenyl)boronic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications.

  • Chemical Formula : C₇H₅BCl₂O₃
  • Molecular Weight : 218.83 g/mol
  • CAS Number : 919355-48-9

The compound features a boronic acid functional group that enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The compound exhibits notable activity against both bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli6.50 mg/mL
Candida albicansModerate activity observed
Aspergillus nigerHigher activity than E. coli
Bacillus cereusMIC lower than AN2690 (Tavaborole)

The antimicrobial action is believed to be linked to the compound's ability to form cyclic isomers in solution, which may enhance its interaction with microbial enzymes, similar to the mechanism of action observed in benzoxaborole antifungal drugs .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer studies. It was found to exhibit cytotoxic effects on cancer cell lines while demonstrating low toxicity towards healthy cells.

Cell Line IC50 (µg/mL)
MCF-7 (breast cancer)18.76 ± 0.62
Healthy cell lineNo significant cytotoxicity observed

These findings suggest that this compound could be a candidate for further development in cancer therapeutics .

The proposed mechanism of action involves the inhibition of key enzymes critical for microbial survival and proliferation. For instance, docking studies have indicated that this compound may bind effectively to leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in microorganisms . This interaction can disrupt normal cellular functions and lead to cell death.

Case Studies

  • Antimicrobial Efficacy Testing :
    A study evaluated the antimicrobial activity of various boronic acids, including this compound. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity due to increased acidity and reactivity .
  • Cytotoxicity Assessment :
    In vitro assays were conducted on different cancer cell lines to assess the cytotoxic potential of the compound. The results demonstrated significant cytotoxicity against MCF-7 cells while maintaining safety profiles for non-cancerous cells .

Properties

IUPAC Name

(2,5-dichloro-3-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BCl2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTZUARCIXQUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C=O)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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